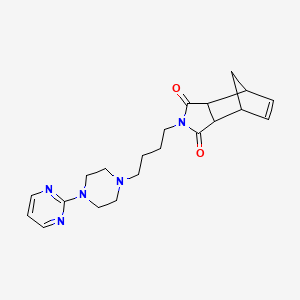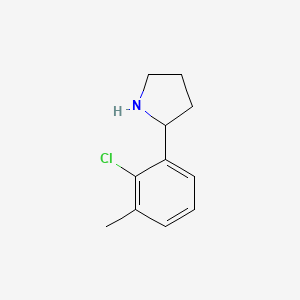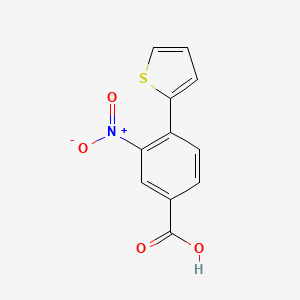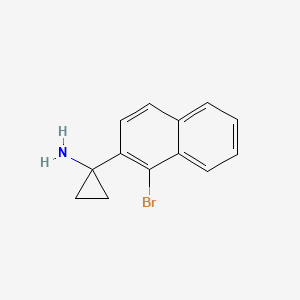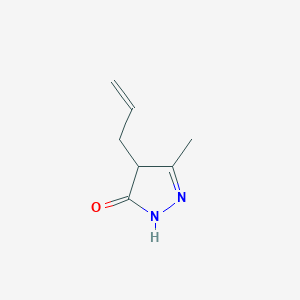![molecular formula C13H11N5O B12082165 Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- CAS No. 89814-95-9](/img/structure/B12082165.png)
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. Pyrano[2,3-c]pyrazoles have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile in an aqueous ethanol medium . This process can be enhanced using energy-efficient techniques such as microwave and ultrasound-assisted synthesis .
Industrial Production Methods: Industrial production methods focus on green chemistry principles, utilizing benign catalysts and biodegradable composites. Solvent selection often emphasizes water as a renewable and non-toxic medium, and solvent-free conditions are also explored .
Análisis De Reacciones Químicas
Types of Reactions: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential inhibitor of human Chk1 kinase enzyme, which is involved in cell cycle regulation.
Mecanismo De Acción
The mechanism of action of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- involves its interaction with molecular targets and pathways. For instance, it has been shown to potentially inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural diversity allows for modulation of activity by modifying different regions of the molecule .
Comparación Con Compuestos Similares
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Comparison: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is unique due to its specific isomer arrangement, which contributes to its distinct biological activities. While other pyranopyrazole isomers also exhibit biological significance, pyrano[2,3-c]pyrazoles are the most extensively investigated due to their promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Propiedades
Número CAS |
89814-95-9 |
|---|---|
Fórmula molecular |
C13H11N5O |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3,6-diamino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11N5O/c14-6-8-9(7-4-2-1-3-5-7)10-11(15)17-18-13(10)19-12(8)16/h1-5,9H,16H2,(H3,15,17,18) |
Clave InChI |
KFKINCFUZCIWCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



